Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol

描述

“Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is a compound that has been found in acrylic adhesives used for food packaging multilayers manufacturing . It is an acetylene glycol derivative used in water-based coatings and has both antifoaming and surfactant properties . It is also known as a well-known acrylic adhesive .

Molecular Structure Analysis

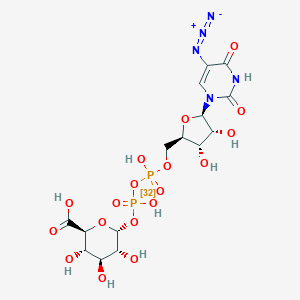

The molecular formula of “Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is C14H26O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .

Physical And Chemical Properties Analysis

The boiling point of “Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is 255 °C (lit.) and its melting point is 42-44 °C (lit.) . It has a molecular weight of 226.36 .

科学研究应用

Dielectric Relaxation and Molecular Interactions

Dielectric relaxation studies on binary and ternary mixtures of diols, including ethane-1,2-diol, reveal the influence of chain length on the effective dielectric relaxation time, indicating an exponential dependence on the number density of dipoles or molecules. An empirical equation for this relationship has been proposed, suggesting specific interactions between molecules in these mixtures (Hanna, Gestblom, & Soliman, 2000).

Molecular Structure Insights

Research on ethane-1,2-diol's X-ray structure and electron density distribution disproves the presence of intra-molecular hydrogen bonding, highlighting the stability of its gauche conformation through a network of inter-molecular hydrogen bonds instead. This contradicts the general assumption of intra-molecular oxygen–hydrogen interactions stabilizing the gauche conformation (Chopra, Row, Arunan, & Klein, 2010).

Conformational and Hydrogen Bonding Studies

Ab initio conformational studies using DFT methods on ethane-1,2-diol and its complexes with water suggest the absence of intramolecular hydrogen bonding in ethane-1,2-diol. This challenges the conventional understanding and suggests the need for a reevaluation of the structural and interaction dynamics of such diols (Klein, 2002).

Enzymatic Screening Applications

A novel method for analyzing ethane-1,2-diol in serum using glycerol dehydrogenase presents a practical approach for emergency laboratory settings. This method highlights the versatility of ethane-1,2-diol in biochemical assays and its potential in medical diagnostics (Hansson & Masson, 1989).

Solvation and Complex Formation with Water

Ab initio calculations at the MP2 level on ethane-1,2-diol/water complexes provide insights into the solvation of ethane-1,2-diol in water. These studies reveal the disruption of intramolecular hydrogen bonds by water molecules and underline the importance of considering complex formations to understand the solvation phenomena in aqueous environments (Manivet & Masella, 1998).

Glycols and Derivatives Structure Analysis

Comparative studies involving X-Ray diffraction, Raman, and molecular dynamics on ethane-1,2-diol and its derivatives offer new insights into their molecular structure. These investigations confirm the gauche conformation predominance in ethane-1,2-diol and reveal the nature of intramolecular and intermolecular hydrogen bonding, contributing to a deeper understanding of glycol chemistry (Gontrani, Tagliatesta, Agresti, Pescetelli, & Carbone, 2020).

安全和危害

未来方向

“Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” has potential applications in the field of solar cells . It can be used as a dopant in a heterojunction solar cell, assisting in the formation of a homogeneous interfacial layer over the photoactive layer . This could potentially enhance the photocurrent density .

属性

IUPAC Name |

ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2.C2H6O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4;3-1-2-4/h11-12,15-16H,9-10H2,1-6H3;3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHUKEQAOUOUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow liquid with a mild odor; [Air Products MSDS] | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[1,4-dimethyl-1,4-bis(2-methylpropyl)-2-butyne-1,4-diyl]bis[.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxylated-2,4,7,9-tetramethyl-5-decyne-4,7-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | Ethoxylated-2,4,7,9-tetramethyl-5-decyne-4,7-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol | |

CAS RN |

9014-85-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[1,4-dimethyl-1,4-bis(2-methylpropyl)-2-butyne-1,4-diyl]bis[.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,7,9-Tetramethyldec-5-yne-4,7-diol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethoxylated-2,4,7,9-tetramethyl-5-decyn-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)